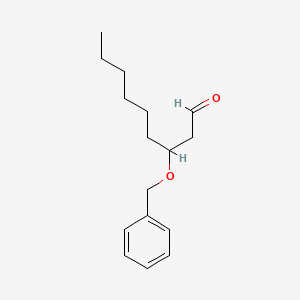
2-Chloro-2-methylpropyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-methylpropyl thiocyanate is an organic compound that belongs to the class of alkyl thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-chloro-2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl thiocyanate typically involves the reaction of 2-chloro-2-methylpropyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate ion replaces the chloride ion. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Acetone or other suitable organic solvents.
Reagents: 2-Chloro-2-methylpropyl chloride and potassium thiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines or thiols.
Aplicaciones Científicas De Investigación
2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 2-Chloro-2-methylpropyl thiocyanate.
2-Chloro-2-methylpropyl bromide: Similar in structure but with a bromide group instead of a chloride group.
2-Methylpropyl thiocyanate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of both a chloro and a thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
106119-18-0 |
|---|---|
Fórmula molecular |
C5H8ClNS |
Peso molecular |
149.64 g/mol |
Nombre IUPAC |
(2-chloro-2-methylpropyl) thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3 |
Clave InChI |
GQXDADHTKYPLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



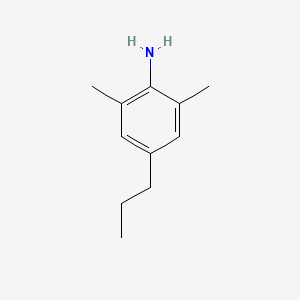
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
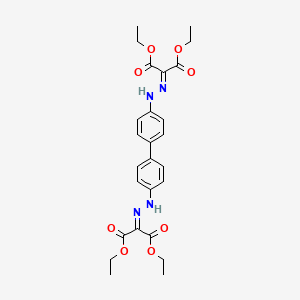
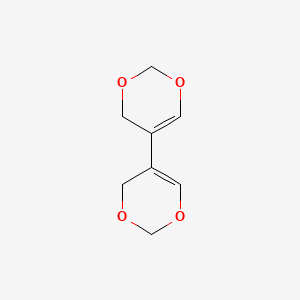
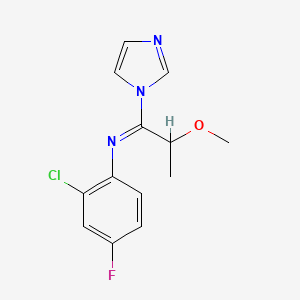

![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
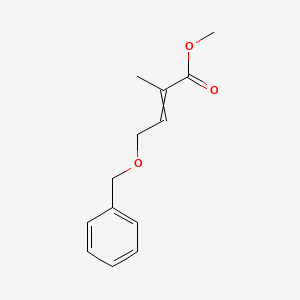


![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
